molecular formula C21H13ClN2O5S2 B4564026 5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4564026
M. Wt: 472.9 g/mol
InChI Key: JHMGZWXBXDVLHP-ODLFYWEKSA-N
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Description

5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H13ClN2O5S2 and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.9954416 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Theoretical Studies

  • The compound has been synthesized and characterized by various spectroscopic methods. Its crystal structure was investigated using X-ray powder diffraction, revealing a triclinic structure. Density Functional Theory (DFT) was used for theoretical analysis, highlighting the contribution of intermolecular interactions through Hirshfeld surface analysis and fingerprint plots (Rahmani et al., 2017).

2. Antimicrobial Activity

  • New derivatives of this compound, specifically isoxazole derivatives, showed significant in vitro antibacterial and antifungal activity, highlighting its potential in antimicrobial applications (Dhaduk & Joshi, 2022).

3. Anti-Helicobacter pylori Activity

  • A series of derivatives were synthesized and evaluated for their anti-Helicobacter pylori activity. Many of these compounds exhibited significant inhibitory activity against H. pylori, suggesting potential for treating infections caused by this bacterium (Mohammadhosseini et al., 2009).

4. Potential in Catalysis

  • Ruthenium(III) complexes with azo-rhodanine derivatives of this compound were synthesized and characterized. These complexes were used as catalysts for the oxidation of benzyl alcohol to benzaldehyde, demonstrating their potential in catalysis applications (Shoair et al., 2017).

5. Antimycobacterial Activity

  • Some coupling products from hydrazones of this compound were synthesized and evaluated for their antimycobacterial activity. Certain derivatives showed activity against Mycobacterium fortuitum and Mycobacterium tuberculosis, suggesting potential in treating tuberculosis and related infections (Küçükgüzel et al., 1999).

6. Applications in Designing Antimicrobial Agents

  • The synthesis of new 2-thiazolylimino-5-arylidene-4-thiazolidinones showed potent antibacterial efficacy towards Gram-positive microorganisms and some Gram-negative bacteria, indicating their importance in designing new antimicrobial agents (Vicini et al., 2006).

Properties

IUPAC Name

(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O5S2/c1-28-14-5-2-12(3-6-14)23-20(25)19(31-21(23)30)11-15-7-9-18(29-15)16-8-4-13(24(26)27)10-17(16)22/h2-11H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGZWXBXDVLHP-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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